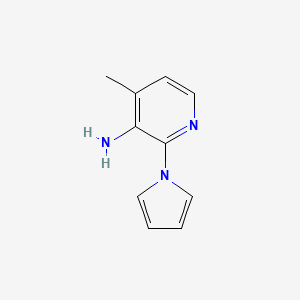

4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-pyrrol-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-4-5-12-10(9(8)11)13-6-2-3-7-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCOLXZLXLCYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2C=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557604 | |

| Record name | 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120494-06-6 | |

| Record name | 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Elucidation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a critical tool for confirming molecular weight and deducing structural information through controlled fragmentation. For 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine (Molecular Formula: C₁₀H₁₁N₃, Molecular Weight: 173.21 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 173 or 174, respectively. The fragmentation patterns would be dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:

Loss of the Pyrrole (B145914) Moiety: Cleavage of the C-N bond connecting the pyridine (B92270) and pyrrole rings.

Fission of the Pyridine Ring: Fragmentation of the substituted pyridine core.

Loss of Methyl Group: Ejection of a methyl radical (•CH₃) from the pyridine ring.

Analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's constitution by piecing together its structural components.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The spectra are complementary and arise from the vibrations of chemical bonds. For this compound, characteristic vibrational modes would be expected.

Key Expected Vibrational Modes:

N-H Stretching: The primary amine (-NH₂) group on the pyridine ring would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches from both the pyridine and pyrrole rings are expected around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: Vibrations corresponding to the aromatic rings will produce a series of characteristic bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The amine group will also show a characteristic bending (scissoring) vibration, typically around 1590-1650 cm⁻¹.

The table below summarizes the anticipated vibrational frequencies based on data from similar compounds containing pyridine, pyrrole, and primary amine functionalities. mdpi.commdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1650 |

| Methyl (-CH₃) | C-H Asymmetric & Symmetric Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its electronic structure and conjugation. The spectrum of this compound is expected to be dominated by π → π* transitions due to the conjugated aromatic system formed by the interconnected pyrrole and pyridine rings.

Studies on analogous 4-(pyrrol-1-yl)pyridine systems have shown absorption maxima (λ_max) in the UV-Vis region. acs.orgnih.gov The presence of the amine and methyl substituents on the pyridine ring would likely cause a shift in the absorption bands compared to the unsubstituted parent structure. The solvent environment can also influence the position of these bands (solvatochromism). A typical analysis would involve recording spectra in solvents of varying polarity to observe these shifts.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive, three-dimensional solid-state structure. This technique yields precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, crystallographic analysis would confirm:

The planarity of the pyrrole and pyridine rings.

The dihedral angle between the two aromatic rings, which is a key conformational feature.

The bond distances and angles of the entire molecule, confirming the connectivity.

The packing of molecules in the crystal lattice, revealing intermolecular forces like hydrogen bonds involving the amine group, which dictate the solid-state properties.

While crystal structure data for the specific title compound is not available, analyses of similar heterocyclic structures have been reported, providing a basis for what might be expected. researchgate.netscispace.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to predicting the intrinsic properties of a molecule from first principles. For 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine, such studies would provide deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT analysis of this compound would calculate its ground state properties, such as total energy, electron density distribution, and dipole moment. These calculations are crucial for understanding the molecule's stability and intermolecular interactions. Despite the utility of this method, specific DFT studies detailing the ground state properties of this compound have not been reported in the literature.

Molecular Geometry Optimization and Conformational Analysis

Computational geometry optimization is used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This analysis would reveal key structural parameters for this compound, including bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) and their relative energies. No published data on the optimized geometry or conformational preferences for this specific compound are currently available.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides critical information about a molecule's reactivity and kinetic stability. This typically involves examining the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. Furthermore, mapping the charge distribution and molecular electrostatic potential (MEP) would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Specific values for the HOMO-LUMO gap and detailed charge distribution maps for this compound are not documented in existing research.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict spectroscopic parameters, which serve as a valuable tool for structural confirmation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for this compound would aid in the interpretation of experimental spectra. However, literature detailing such theoretical spectroscopic predictions for this compound could not be located.

Molecular Docking and In Silico Analysis of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This in silico method is essential in drug discovery for predicting binding affinity and interaction patterns. A molecular docking study of this compound would involve placing it into the active site of a biological target to assess its potential as an inhibitor or modulator. The analysis would yield information on binding energy (kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. Currently, there are no published molecular docking studies featuring this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to map the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. This provides a detailed, step-by-step understanding of the reaction mechanism. For a molecule like this compound, this could involve modeling its synthesis or its metabolic transformation. Such studies would calculate activation energies and reaction rates, offering insights that are often difficult to obtain through experimental means alone. A search of the scientific literature did not yield any studies on reaction mechanism elucidation for this specific compound.

Conceptual DFT Global Reactivity Descriptors

Conceptual Density Functional Theory (DFT) is a powerful theoretical framework used to understand and predict the chemical reactivity of molecular systems. Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into the stability and reactivity of a compound. researchgate.netresearchgate.net A molecule with a small energy gap between the HOMO and LUMO is generally more polarizable, exhibits higher chemical reactivity, and has lower kinetic stability; it is often referred to as a soft molecule. researchgate.net

The reactivity of chemical species can be quantified through various global reactivity descriptors, which are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) based on Koopmans' theorem. researchgate.netnih.gov These descriptors include:

Chemical Potential (μ): This descriptor measures the escaping tendency of an electron from an equilibrium system. It is calculated as the negative of electronegativity.

Chemical Hardness (η): Hardness indicates the resistance to change in the electron distribution or charge transfer. Molecules with a large energy gap are considered hard, while those with a small energy gap are considered soft.

Global Softness (S): The reciprocal of hardness, softness, measures the molecule's capacity to accept electrons.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

The formulas for calculating these descriptors are as follows:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO)

Global Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ2 / 2η

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.60 |

| Chemical Potential (μ) | -3.55 |

| Chemical Hardness (η) | 4.60 |

| Global Softness (S) | 0.217 |

| Electrophilicity Index (ω) | 1.37 |

These values would suggest that this compound is a relatively stable molecule, as indicated by the reasonably large energy gap. The chemical potential provides insight into its electronegativity, while the hardness and softness values are indicative of its polarizability and reactivity. The electrophilicity index helps to classify the molecule's ability to act as an electron acceptor in chemical reactions.

Advanced Research on Biological Activities and Mechanisms of Action

Antimicrobial Activity Mechanisms

The pyrrolopyridine framework is a recognized pharmacophore in the development of new antimicrobial agents. Studies on derivatives and related structures have revealed a spectrum of activity against various pathogenic microorganisms, including bacteria and mycobacteria.

In Vitro Efficacy against Bacterial Strains (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae)

While direct studies on 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine are limited, research on closely related pyrrole (B145914) and aminopyridine derivatives demonstrates the antimicrobial potential of this structural class. For instance, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of potent antibacterial agents. proquest.comnih.gov The most active of these compounds showed a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. proquest.comnih.gov

Derivatives of 2-aminopyridine (B139424) have also been synthesized and tested, showing notable activity against Gram-positive bacteria, particularly S. aureus and B. subtilis. nih.gov In one study, a 2-aminopyridine derivative (compound 2c) exhibited high potency with MIC values of 0.039 µg·mL⁻¹ against both S. aureus and B. subtilis. nih.gov Similarly, N-arylpyrrole derivatives have been developed that show broad-spectrum activity; certain compounds in this class were found to be more effective than the antibiotic levofloxacin (B1675101) against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 4 μg/mL. bohrium.com Another study on nitroimidazole compounds demonstrated significant antibacterial effects against MRSA, carbapenem-resistant E. coli, and K. pneumoniae. nih.govresearchgate.net The collective findings for these related structures underscore the potential of the pyrrolopyridine scaffold as a source of new antibacterial agents.

Table 1: In Vitro Antibacterial Activity of Structurally Related Compounds

| Compound Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative | Escherichia coli | 3.35 µg/mL | proquest.comnih.gov |

| 2-aminopyridine derivative (2c) | Staphylococcus aureus | 0.039 µg/mL | nih.gov |

| 2-aminopyridine derivative (2c) | Bacillus subtilis | 0.039 µg/mL | nih.gov |

| N-arylpyrrole derivative (Vc) | Methicillin-resistant S. aureus (MRSA) | 4 µg/mL | bohrium.com |

| N-arylpyrrole derivative (Vc) | Escherichia coli | Active | bohrium.com |

| N-arylpyrrole derivative (Vc) | Klebsiella pneumoniae | Active | bohrium.com |

Inhibition of Mycobacterial Species (e.g., Mycobacterium tuberculosis)

The pyrrolopyridine scaffold is also a promising foundation for the development of new antitubercular agents. The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates novel chemical entities that can overcome existing resistance mechanisms. nih.gov Research into 7H-pyrrolo[2,3-d]pyrimidine derivatives has yielded compounds with significant in vitro activity against Mtb, with the most potent derivative showing a MIC₉₀ value of 0.488 µM. nih.gov

Furthermore, N-arylpyrrole derivatives have demonstrated inhibitory action against Mycobacterium phlei, a non-pathogenic model organism for Mtb research, with a notable compound exhibiting an MIC of 8 μg/mL. bohrium.com Other screening efforts have identified various pyrrole-containing structures with antitubercular properties. nih.gov For example, a novel series of pyrrole derivatives showed high activity against the Mtb H37Rv strain, with MIC values as low as 31.25 μg/mL. ejpmr.com Additionally, 2,4-disubstituted pyridine (B92270) derivatives have been shown to be effective against intracellular and biofilm-forming tubercle bacilli. frontiersin.org These findings highlight the potential of compounds like this compound in the search for new treatments for tuberculosis. nih.govresearchgate.net

Table 2: In Vitro Antitubercular Activity of Structurally Related Compounds

| Compound Class | Mycobacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Mycobacterium tuberculosis (GFP reporter strain) | 0.488 µM (MIC₉₀) | nih.gov |

| N-arylpyrrole derivative (Vc) | Mycobacterium phlei | 8 µg/mL | bohrium.com |

| N′-[3-(substituted phenyl amino) chloroacetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide | Mycobacterium tuberculosis H37Rv | 31.25 µg/mL | ejpmr.com |

Investigation of Specific Molecular Targets in Microorganisms

Understanding the mechanism of action is crucial for drug development. Research into pyrrole and pyridine-based antimicrobial agents has identified several potential molecular targets within microorganisms. Docking studies of potent 2-aminopyridine derivatives suggest that Dihydrofolate Reductase (DHFR) from Staphylococcus aureus is a likely target. researchgate.net For antitubercular pyrrole derivatives, molecular docking studies have implicated the enoyl-acyl carrier protein reductase (InhA) enzyme as a key binding partner, suggesting that these compounds may interfere with fatty acid synthesis in M. tuberculosis. nih.govejpmr.com Further studies on N-arylpyrroles point towards the inhibition of undecaprenyl pyrophosphate phosphatase (UPPP) as a potential mechanism of action. bohrium.com The bacterial cell's DNA gyrase is another known target for pyrrolamide compounds, which inhibit its function and thereby disrupt DNA replication. nih.gov

Enzyme Inhibition Profiles

Beyond direct antimicrobial action, the this compound scaffold has been explored for its ability to inhibit specific mammalian enzymes involved in disease pathology.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a signaling molecule involved in inflammatory processes. Overproduction of NO by iNOS is linked to various inflammatory diseases and some cancers, making it a valuable therapeutic target. The 2-aminopyridine structure is a key scaffold for potent and selective iNOS inhibitors. acs.org A series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as iNOS inhibitors. nih.gov Studies on aminopyridine dimers have also demonstrated good potency and selectivity for neuronal NOS (nNOS) over iNOS, highlighting the tunability of the scaffold for different NOS isoforms. google.com Research has shown that substitutions on the aminopyridine ring can significantly alter binding modes and confer excellent selectivity for iNOS. acs.org

Table 3: iNOS Inhibition by Structurally Related Aminopyridine Compounds

| Compound Type | Enzyme | Inhibition (Ki) | Selectivity (n/i) | Source |

|---|---|---|---|---|

| Symmetric Aminopyridine Dimer (3b) | Murine iNOS | 2270 nM | 9.42 | google.com |

| Symmetric Aminopyridine Dimer (3c) | Murine iNOS | 2050 nM | 20.1 | google.com |

| 2-amino-4-methylpyridine analogue | iNOS | Identified as potent inhibitor | - | nih.gov |

Tyrosine Kinase Inhibition (e.g., PI3Ks, SYK, FLT3)

The pyrrolopyridine and related heterocyclic systems are considered "privileged scaffolds" in kinase inhibitor design. nih.govmdpi.com Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, is a key driver in acute myeloid leukemia (AML). nih.gov Numerous inhibitors based on pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine have been developed as potent FLT3 inhibitors. nih.govresearchgate.netnih.gov One such derivative, CM5, showed significant inhibition against FLT3 and was particularly effective against FLT3-dependent AML cell lines. nih.gov

Spleen tyrosine kinase (Syk) is another non-receptor tyrosine kinase involved in immunoreceptor signaling and is a target for inflammatory diseases. google.com Pyrrolopyrimidine derivatives have been specifically identified as inhibitors of Syk kinase activity. google.comgoogle.com The interconnectedness of kinase signaling pathways is also an area of investigation, with some studies exploring compounds that inhibit both FLT3 and other kinases like cyclin-dependent kinases (CDKs). nih.gov The broad applicability of the pyrrolopyridine core in targeting various kinases, including Janus kinases (JAKs), further establishes its importance in the development of targeted therapies. nih.govnih.gov

Table 4: Tyrosine Kinase Inhibition by Structurally Related Compounds

| Compound Class | Target Kinase | Activity | Source |

|---|---|---|---|

| 1H-pyrrolo[2,3-b]pyridine derivative (CM5) | FLT3 | 57.72% inhibition at 1 µM | nih.gov |

| 1H-pyrrolo[2,3-b]pyridine derivative (CM5) | FLT3-ITD mutant | IC₅₀ = 0.64 µM (MV4-11 cells) | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (9u) | FLT3 | Nanomolar inhibitory activity | researchgate.net |

| Pyrrolopyrimidine derivatives | Syk | Identified as inhibitors | google.comgoogle.com |

| Pyrrolo[2,3-d]pyrimidine derivative (5k) | EGFR, Her2, VEGFR2, CDK2 | IC₅₀ = 40-204 nM | mdpi.com |

DNA Gyrase and Bacterial Topoisomerase Inhibition

The structural framework of this compound, which combines pyridine and pyrrole moieties, is characteristic of compounds investigated for antibacterial properties through the inhibition of bacterial type II topoisomerases. nih.gov These essential enzymes, DNA gyrase and topoisomerase IV, are responsible for managing DNA topology during replication and cell division, making them validated targets for antibiotic development. nih.govnih.gov The class of novel bacterial topoisomerase inhibitors (NBTIs) often features heterocyclic structures that can evade existing resistance mechanisms associated with other antibiotic classes like quinolones. nih.govnih.gov

Compounds with similar structural elements have demonstrated potent, dual-targeting inhibition of both E. coli DNA gyrase and topoisomerase IV. nih.gov The pyrrolamides, for instance, are a specific class of antibacterial agents that target DNA gyrase, leading to the disruption of DNA synthesis and subsequent bacterial cell death. nih.gov Research into new NBTIs has yielded compounds with significant potency against a range of Gram-positive and Gram-negative pathogens. nih.govnih.gov

To illustrate the inhibitory potential of this structural class, the following table presents data for exemplar NBTIs against bacterial topoisomerases.

| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference Organism |

| REDX05777 | DNA Gyrase | Supercoiling | 0.23 | Escherichia coli |

| REDX05777 | Topoisomerase IV | Decatenation | 0.20 | Escherichia coli |

| REDX06181 | DNA Gyrase | Supercoiling | 0.17 | Escherichia coli |

| REDX06181 | Topoisomerase IV | Decatenation | 0.11 | Escherichia coli |

| Ciprofloxacin | DNA Gyrase | Supercoiling | 0.32 | Escherichia coli |

| Ciprofloxacin | Topoisomerase IV | Decatenation | 2.1 | Escherichia coli |

This table is generated based on data for exemplar compounds from the cited literature to demonstrate the activity of the broader chemical class. nih.gov

Other Enzymatic Pathways

Beyond bacterial topoisomerases, derivatives containing the pyrrolo-pyridine core have been explored as inhibitors of other crucial enzymes involved in cellular signaling.

Phosphoinositide 3-Kinases (PI3Ks): PI3Ks are a family of enzymes critical to many cellular functions, including cell growth, proliferation, and survival. nih.gov Their inhibition is a key strategy in anticancer therapy. nih.gov Certain 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivatives have been synthesized and identified as inhibitors of PI3Ks. nih.gov

Spleen Tyrosine Kinase (SYK): As a key mediator for various inflammatory cells, SYK is an important therapeutic target for both inflammatory diseases and certain cancers. nih.gov The pyrrolo[3,4-c]pyridine scaffold has been utilized in the development of SYK inhibitors. nih.gov

Methionine Aminopeptidases (MetAPs): These enzymes are essential for protein synthesis and maturation in all organisms. nih.gov In mammals, MetAP1 is linked to cell proliferation, while MetAP2 is important for angiogenesis. nih.gov A class of inhibitors featuring a pyridinylpyrimidine core has been shown to potently inhibit both human MetAP1 (HsMetAP1) and MetAP2 (HsMetAP2). nih.gov The inhibitory mechanism involves the 2-(2-pyridinyl)-pyrimidine structure acting as a key pharmacophore that chelates a cobalt ion in the enzyme's active site. nih.gov

Modulatory Effects on Cellular Processes (e.g., antiproliferative activity)

The pyridine heterocyclic structure is a prominent scaffold in molecules designed for antiproliferative activity against various human cancer cell lines. nih.gov Similarly, compounds containing a pyrrole ring have been noted for their potential cytotoxic effects against cancer cells, which may be mediated by the induction of apoptosis or the inhibition of cell proliferation.

A relevant study on a structural analog, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60, demonstrated significant antineoplastic properties in human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound effectively blocked the cell cycle in the G2/M phase, induced apoptosis, and inhibited processes crucial for metastasis, such as cell migration and invasion. mdpi.com The mechanism of action involves the depolymerization of microtubules, which disrupts the formation of the mitotic spindle required for cell division. mdpi.com

| Cellular Process | Effect of Derivative RDS 60 | Cancer Cell Line | Concentration / Time |

| Cell Cycle | Blocked progression in G2/M phase | HNSCC | 1 µM for 24h |

| Apoptosis | Induced activation (PARP-1 cleavage) | HNSCC | 2 µM for 24h |

| Cell Migration | Inhibited | HNSCC | Not specified |

| Stromal Invasion | Inhibited | HNSCC | Not specified |

This table summarizes the observed effects of a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative on head and neck cancer cells. mdpi.com

Furthermore, studies on other related heterocyclic systems, such as 5-arylthieno[2,3-d]pyrimidines, have shown antiproliferative activity against breast cancer cell lines, further underscoring the potential of such scaffolds in oncology research. mdpi.com

Interaction with Biological Macromolecules and Binding Affinity Studies

The biological activity of this compound and related compounds is fundamentally linked to their ability to interact with biological macromolecules. The specific nature of these interactions dictates their inhibitory potency and selectivity.

Binding affinity studies, often supported by computational methods like molecular docking, are crucial for understanding these interactions at the molecular level. nih.gov For example, molecular docking of Schiff base ligands derived from pyrrole-2-carbaldehyde and aminopyridine derivatives has been used to predict their binding affinity and non-bonded interactions with bacterial proteins. nih.govsemanticscholar.org These studies help identify key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. semanticscholar.org The binding affinity is often reported as a negative value in kcal/mol, where a lower value indicates a more favorable interaction. nih.gov

A well-characterized example of specific macromolecular interaction involves the pyridinylpyrimidine inhibitors of human MetAP1. nih.gov X-ray crystallography revealed that these inhibitors bind in the active site and that their 2-(2-pyridinyl)-pyrimidine core is essential for chelating an auxiliary Co(II) ion, which is critical for their inhibitory activity. nih.gov This demonstrates a direct and specific interaction with both the protein and a necessary metal cofactor. The planarity of the pyridine and pyrrole rings can also facilitate π-stacking interactions within the active sites of target enzymes, further contributing to binding affinity.

| Compound Type | Target Macromolecule | Key Interaction Details | Method of Study |

| Pyridinylpyrimidine derivative | Human Methionine Aminopeptidase 1 (HsMetAP1) | Chelation of Co(II) ion in the active site via the 2-(2-pyridinyl) moiety. nih.gov | X-ray Crystallography |

| Schiff base of pyrrole & pyridine | Bacterial Proteins | Hydrogen bonding and hydrophobic interactions predicted. nih.govsemanticscholar.org | Molecular Docking |

This table provides examples of interaction studies for compounds with related structural motifs.

Potential Applications in Materials Science and Analytical Chemistry

Utilization as Synthetic Building Blocks for Complex Organic Molecules

Heterocyclic compounds containing pyrrole (B145914) and pyridine (B92270) motifs are fundamental components in the synthesis of a wide array of complex organic molecules. These structural units are prevalent in pharmacologically active compounds and functional materials. While specific examples detailing the use of 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine as a synthetic building block are not extensively documented in publicly available research, the reactivity of its constituent parts suggests significant potential.

The amine group on the pyridine ring can serve as a nucleophile or be transformed into other functional groups, enabling the construction of larger, more elaborate molecular frameworks. The pyrrole and pyridine rings themselves can participate in various chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, to build intricate polycyclic systems. For instance, related pyrrole-pyridine-based ligands have been synthesized using methods like the Suzuki coupling, demonstrating the facility with which these scaffolds can be incorporated into larger structures.

Integration into Functional Materials with Specific Properties (e.g., conductivity, fluorescence)

The development of functional organic materials with tailored electronic and photophysical properties is a burgeoning area of research. Compounds with extended π-conjugated systems, such as those that could be derived from this compound, are often investigated for their potential in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

While the specific conductive or fluorescent properties of this compound have not been detailed in dedicated studies, research on analogous aminopyridine and pyrrolo-pyridine derivatives provides insights into its potential. For example, various substituted aminopyridines have been shown to exhibit fluorescence, with their emission properties being tunable by altering the substituents on the pyridine ring. nih.govsciforum.net The introduction of electron-donating or electron-withdrawing groups can influence the internal charge transfer (ICT) characteristics of the molecule, thereby affecting its fluorescence quantum yield and emission wavelength. beilstein-journals.org Pyrrolo[3,4-c]pyridine derivatives, for example, are known to be promising candidates for fluorescent materials, typically emitting in the blue-green region of the spectrum. researchgate.net It is plausible that through chemical modification, this compound could be integrated into polymers or larger molecules to create materials with desirable conductive or fluorescent properties.

Applications in Sensing and Detection Systems

The design of chemosensors and chemodosimeters for the selective detection of specific ions and molecules is a critical aspect of analytical chemistry with far-reaching implications for environmental monitoring and public health. The structure of this compound suggests its potential utility in this domain, particularly for anion detection.

Research on the closely related compound, 4-(pyrrol-1-yl)pyridine, has demonstrated its efficacy as a chemodosimeter for the detection of nitrite (B80452) ions (NO₂⁻) in aqueous solutions. acs.orgresearchgate.net A chemodosimeter is a type of sensor that undergoes an irreversible chemical reaction with the analyte, leading to a measurable signal. In the case of 4-(pyrrol-1-yl)pyridine, the presence of nitrite triggers a distinct color change. acs.org

Given the structural similarity, it is highly probable that this compound could function in a similar capacity. The presence of the methyl and amine substituents on the pyridine ring might modulate its sensitivity and selectivity towards different anions. Studies on derivatives of 4-(pyrrol-1-yl)pyridine have shown that modifying the pyrrole ring with methyl groups can influence the sensing properties. mdpi.comnih.gov This suggests that the specific substitution pattern of this compound could be advantageous for developing a selective anion chemodosimeter.

The detection of nitrite by 4-(pyrrol-1-yl)pyridine provides a clear example of a colorimetric sensing mechanism. This sensor exhibits a visible color change from yellow to pink upon reaction with nitrite ions. acs.orgresearchgate.net This change is readily observable with the naked eye, making it a practical method for rapid, on-site analysis without the need for sophisticated instrumentation.

The underlying mechanism for this colorimetric response is attributed to a chemical reaction between the pyrrole moiety and the nitrite ion. This reaction leads to the formation of a new species with a different electronic structure, which in turn absorbs light at a different wavelength, resulting in the observed color change. The high selectivity for nitrite over other common anions such as nitrate, sulfate, and chloride is a key feature of this system. acs.org

The potential for this compound to act as a colorimetric sensor would likely rely on a similar mechanism. The electronic properties of the pyrrole and pyridine rings, influenced by the methyl and amine groups, would play a crucial role in the specifics of the sensing reaction and the resulting color change.

Below is a table summarizing the sensing characteristics of the related compound, 4-(pyrrol-1-yl)pyridine, for nitrite detection, which provides a benchmark for the potential performance of this compound.

| Sensor Compound | Analyte | Detection Method | Observable Change | Limit of Detection (LOD) |

| 4-(pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | Colorimetric | Yellow to Pink | 0.330 (±0.09) ppm |

This data for a closely related compound underscores the potential of this compound in the development of novel analytical tools for environmental and food safety monitoring.

Future Research Directions and Outlook

Design and Synthesis of Novel Derivatives with Enhanced Biological Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine. The goal is to create analogues with improved potency and, critically, enhanced selectivity for specific biological targets. Pyrrole (B145914) and pyridine (B92270) derivatives have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov Synthetic strategies will likely focus on introducing various functional groups at different positions on both the pyridine and pyrrole rings.

Key synthetic approaches could involve:

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the ring system.

Functionalization of the Pyrrole Ring: Modifying the pyrrole moiety to alter steric hindrance and binding interactions.

Modification of the Amine Group: Converting the primary amine to secondary or tertiary amines, amides, or sulfonamides to explore new interaction possibilities with biological targets. mdpi.com

These modifications aim to fine-tune the molecule's interaction with target proteins, such as enzymes or receptors, thereby increasing its efficacy against a specific disease target while minimizing off-target effects. The combination of different pharmacophores within the pyrrole ring system has previously led to more active compounds. nih.gov

Table 1: Potential Synthetic Modifications and Targeted Outcomes

| Modification Site | Example Functional Group | Potential Therapeutic Outcome |

|---|---|---|

| Pyridine Ring (C5, C6) | Halogens (Cl, F), Methoxy (B1213986) (-OCH3) | Enhanced membrane permeability, altered metabolic stability |

| Pyrrole Ring (C3, C4) | Alkyl chains, Phenyl groups | Increased hydrophobic interactions with target binding pockets |

Exploration of Untapped Biological Targets and Therapeutic Areas

While pyrrole and pyridine scaffolds are known for certain biological activities, a significant opportunity exists to screen this compound and its future derivatives against a broader range of biological targets. The diverse therapeutic applications of pyrrole analogues include roles as fungicides, antibiotics, anti-tubercular agents, and inhibitors of enzymes like reverse transcriptase. nih.gov

Future research should systematically explore its potential in areas such as:

Neurodegenerative Diseases: Given that some pyridine derivatives act as inhibitors of monoamine oxidase (MAO) or cholinesterases, this scaffold could be investigated for activity against targets relevant to Alzheimer's or Parkinson's disease. mdpi.com

Infectious Diseases: The compound could be tested against a panel of bacteria and fungi, including drug-resistant strains, as many nitrogen-containing heterocycles exhibit antimicrobial properties. nih.govsemanticscholar.org

Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds. Screening against various protein kinases, which are crucial targets in cancer and inflammatory diseases, could reveal novel therapeutic applications. nih.gov

This expanded screening will likely uncover new biological activities and open up previously untapped therapeutic avenues for this class of compounds. scitechnol.com

Advanced Materials Development Incorporating the Pyrrole-Pyridine Scaffold

The unique electronic and structural properties of the pyrrole-pyridine scaffold make it a candidate for incorporation into advanced materials. Pyrrole-based polymers are known for their conductive properties, while pyridine moieties can be used to coordinate with metals or participate in hydrogen bonding.

Future research in materials science could focus on:

Conductive Polymers: Polymerizing derivatives of this compound to create novel conductive materials for use in electronics, such as sensors or organic light-emitting diodes (OLEDs). For instance, pyridine-capped diketopyrrolopyrrole has been used as a building block for low band-gap polymers in solar cells. rsc.org

Biomaterials and Tissue Engineering: Incorporating the scaffold into biocompatible polymers or coating existing medical scaffolds. Pyrrole-based plasma polymers have been used to coat electrospun scaffolds to create permissive substrates for neural tissue engineering, promoting cell adhesion and survival. mdpi.com

Metal-Organic Frameworks (MOFs): Using the nitrogen atoms in the pyridine and pyrrole rings as coordination sites for metal ions to construct novel MOFs with potential applications in gas storage, catalysis, or chemical separation.

Leveraging Artificial Intelligence and Machine Learning for Compound Design and Prediction

Future applications of AI and ML in this context include:

De Novo Drug Design: Using generative models, such as variational autoencoders (VAEs) or reinforcement learning, to design novel molecules based on the core scaffold that are optimized for specific properties like high binding affinity to a target and favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govslideshare.net

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms like random forest or deep neural networks. researchgate.net These models can screen vast virtual libraries of potential derivatives to identify the most promising candidates for synthesis and biological testing.

Target Identification: Employing AI tools to analyze biological data and predict new potential protein targets for the this compound scaffold, thus guiding the exploration of untapped therapeutic areas.

Table 2: Application of AI/ML Models in Compound Development

| AI/ML Technique | Application | Objective |

|---|---|---|

| Convolutional Neural Networks (CNN) | Property Prediction | Predict solubility, toxicity, and antibiotic properties from molecular graphs. nih.govacm.org |

| Reinforcement Learning (RL) | De Novo Design | Generate novel compounds biased towards desired biological activities and properties. nih.gov |

In-depth Mechanistic Studies of Biological Interactions and Chemical Reactivity

A fundamental understanding of how this compound interacts with biological systems at a molecular level is crucial for its development. Future research must include in-depth mechanistic studies to elucidate its mode of action and chemical behavior.

This research should encompass:

Computational Chemistry: Employing molecular docking and molecular dynamics (MD) simulations to visualize the binding pose of the compound within the active site of a target protein. researchgate.netnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for its biological activity.

Structural Biology: Co-crystallizing the compound or its potent derivatives with their target proteins to obtain high-resolution X-ray structures. This provides definitive experimental evidence of the binding mode and informs further structure-based drug design.

Biophysical and Biochemical Assays: Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction. Kinetic studies can determine the mechanism of enzyme inhibition (e.g., competitive, uncompetitive). nih.gov

Chemical Reactivity Studies: Investigating the compound's stability, potential metabolic pathways, and reactivity with other biological molecules through experimental and theoretical methods. semanticscholar.org

These detailed studies will provide a comprehensive understanding of the compound's structure-activity relationships, guiding the rational design of next-generation molecules with superior properties.

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, palladium- or copper-catalyzed cross-coupling reactions are effective for introducing the pyrrole moiety to the pyridine ring. Optimization strategies include:

- Catalyst selection : Copper(I) bromide or palladium catalysts enhance coupling efficiency .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres at 35–80°C improve reaction rates .

- Purification : Flash column chromatography (e.g., using petroleum ether/ethyl acetate gradients) yields high-purity products (~95%) .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR verify substituent positions and aromatic proton environments .

- Mass spectrometry (HRMS-ESI) : Confirm molecular weight (e.g., [M+H]+ peaks) .

- Melting point analysis : Compare experimental values with literature data to assess purity .

Q. What solvents and conditions are suitable for studying the compound’s stability and reactivity in vitro?

- Methodological Answer : Stability testing should be conducted in:

- Aprotic solvents : DMSO or ethanol for long-term storage to prevent hydrolysis .

- pH-controlled buffers : Phosphate-buffered saline (pH 7.4) mimics physiological conditions for biological assays .

Reactivity studies may involve tracking degradation via HPLC under oxidative (HO) or photolytic conditions .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory biological activity data of this compound derivatives across studies?

- Methodological Answer : Resolve discrepancies by:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and IC measurement protocols .

- Structural validation : Compare derivatives’ substituent effects (e.g., electron-withdrawing groups on pyrrole may alter bioactivity) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in antiviral or antimicrobial datasets .

Q. How can computational methods be integrated into studying the compound’s reactivity and pharmacological targets?

- Methodological Answer : Computational workflows include:

- Docking simulations : Use AutoDock Vina to predict binding affinities for viral proteases or kinase targets .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., amine group nucleophilicity) .

- ADMET prediction : SwissADME or pkCSM models assess bioavailability and toxicity profiles .

Q. What are the key considerations in designing derivatives to enhance bioactivity while minimizing off-target effects?

- Methodological Answer : Rational design approaches:

- Bioisosteric replacement : Substitute pyrrole with indole or pyrazole rings to modulate steric and electronic properties .

- Prodrug strategies : Introduce acetylated amines to improve membrane permeability .

- Selectivity screening : Use kinase profiling panels to identify off-target interactions early in development .

Data Interpretation and Experimental Design

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer : Troubleshoot by:

- Batch comparison : Re-run NMR under identical conditions (solvent, concentration) to rule out solvent polarity effects .

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted starting materials) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural assignments .

Q. What experimental controls are critical when evaluating the compound’s antimicrobial or antiviral activity?

- Methodological Answer : Essential controls include:

- Positive controls : Known inhibitors (e.g., acyclovir for antiviral assays) .

- Solvent controls : DMSO or ethanol at equivalent concentrations to exclude solvent toxicity .

- Cell viability assays : MTT or resazurin tests to distinguish cytotoxicity from therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.